1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide
Description
Azetidine Ring Conformational Dynamics
The four-membered azetidine ring adopts a puckered conformation to alleviate angle strain, with a dihedral angle of approximately 25° between adjacent atoms. Density functional theory (DFT) calculations suggest that substituents at positions 1 and 3 induce asymmetry, favoring a twist-boat conformation over planar geometries. The carboxamide group at position 3 imposes steric hindrance, reducing the ring’s flexibility and stabilizing a quasi-equatorial orientation of the pyrimidine-triazole substituent (Figure 1A).
Pyrimidine-Triazole Hybridization Patterns
The pyrimidine and triazole rings form a π-conjugated system via the C–N linkage at position 6 of the pyrimidine. Natural bond orbital (NBO) analysis reveals partial double-bond character (bond order ≈ 1.2) at the bridging position, facilitating electron delocalization. The triazole’s 1H tautomer dominates in this configuration, as its lone pairs align with the pyrimidine’s π-system to maximize resonance stabilization. This hybridization enhances the molecule’s dipole moment (calculated μ = 5.2 D), favoring polar interactions in the solid state.
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction studies of analogous compounds (e.g., CID 119100977) reveal that the azetidine-carboxamide backbone facilitates hydrogen-bonded dimerization via N–H···O=C interactions (distance: 2.89 Å). In the target compound, the 3-hydroxypyridin-2-yl group introduces additional hydrogen-bond donors (O–H) and acceptors (pyridine N), likely promoting a layered crystal packing motif. Preliminary lattice energy simulations predict a monoclinic system with space group P21/c and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, β = 102.5°.
Tautomeric Equilibrium Studies
The 1H-1,2,4-triazole subunit exists in equilibrium between 1H- (major) and 4H- (minor) tautomers (Figure 1B). Nuclear magnetic resonance (NMR) studies of related triazole-pyrimidine hybrids show a 92:8 ratio favoring the 1H tautomer in dimethyl sulfoxide (DMSO-d6). The electron-withdrawing pyrimidine ring stabilizes the 1H form by delocalizing the N–H proton’s positive charge. Substituents at the triazole’s 3-position (e.g., methyl groups) can shift this equilibrium, but the unsubstituted triazole in this compound maintains a strong preference for the 1H configuration.
Figure 1: Structural features
(A) Azetidine ring puckering and substituent orientations.
(B) Tautomeric equilibrium of the 1H-1,2,4-triazole group.
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c24-11-2-1-3-17-14(11)21-15(25)10-5-22(6-10)12-4-13(19-8-18-12)23-9-16-7-20-23/h1-4,7-10,24H,5-6H2,(H,17,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVGVINUSVXZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-hydroxypyridin-2-yl)azetidine-3-carboxamide represents a complex organic molecule with potential biological significance due to its unique structural features. This article aims to explore its biological activity, focusing on existing data, potential mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound is characterized by the following structural components:
- Triazole Ring : Known for its diverse biological activities including antifungal and antibacterial properties.
- Pyrimidine Moiety : Often associated with anticancer effects and enzyme inhibition.
- Azetidine Structure : May enhance bioavailability and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 336.359 g/mol.
Antimicrobial Properties
Compounds containing triazole and pyrimidine rings have been extensively studied for their antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit:
- Antifungal Activity : Triazole derivatives are well-documented as effective antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Antibacterial Effects : Similar structural compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2-carboxamide | Contains a methylpyridine structure | Antimicrobial activity |
| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |
| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, potentially inhibiting their activity or altering their function. For instance, triazoles have shown affinity for dopaminergic and adrenergic receptors, which are crucial in various therapeutic contexts including mental health disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s closest structural analogues are triazole- and pyrimidine-containing derivatives. Below is a comparative analysis based on substituent variations and reported properties:
Critical Analysis
Triazole vs. Imidazole Substituents: The target compound’s 1,2,4-triazole group (vs. the imidazole in ) may confer distinct hydrogen-bonding and electron-delocalization properties, influencing target affinity. Triazoles are known for metabolic stability and resistance to oxidation, which could enhance pharmacokinetics .
Azetidine vs. Pyrrole/Azetidine-Free Scaffolds :
- The azetidine ring imposes conformational rigidity, which may reduce entropy penalties during binding compared to flexible alkyl chains (e.g., ethyl groups in ). This feature is critical in kinase inhibitors like crizotinib analogues.
Agrochemical vs. Pharmaceutical Applications :
- Chloropyridyl- and nitro-substituted triazoles (e.g., ) are prevalent in agrochemicals due to their electrophilic reactivity and insecticidal activity. In contrast, the target compound’s hydroxyl and carboxamide groups suggest a pharmaceutical focus, possibly targeting human enzymes or receptors.
Research Findings and Data Gaps
- Synthetic Feasibility : The azetidine-carboxamide linkage in the target compound may require specialized coupling reagents (e.g., HATU or EDCI), as seen in analogous pyrrole-carboxamide syntheses .
- Crystallographic Insights : Compounds with triazole-pyridine frameworks (e.g., ) exhibit intramolecular H-bonding (C–H⋯O/N), stabilizing planar conformations. Similar interactions likely occur in the target compound, affecting its solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
